Peniterphenyl A vs. Acyclovir: Superior Potency in HSV-1/2 Inhibition with Quantified EC50 Advantage
Peniterphenyl A displays direct head-to-head potency superiority against both HSV-1 and HSV-2 compared to the clinical standard acyclovir in the same Vero cell assay system [1]. The EC50 values for Peniterphenyl A are 1.4 ± 0.6 μM (HSV-1) and 2.2 ± 0.7 μM (HSV-2), while acyclovir exhibits an EC50 of 3.6 ± 0.7 μM (tested against HSV-1) [1]. This represents a 2.6-fold potency advantage against HSV-1 and a 1.6-fold advantage against HSV-2 based on mean values [1].
| Evidence Dimension | Anti-HSV-1/2 inhibitory potency (EC50, μM) |
|---|---|
| Target Compound Data | HSV-1 EC50: 1.4 ± 0.6 μM; HSV-2 EC50: 2.2 ± 0.7 μM |
| Comparator Or Baseline | Acyclovir HSV-1 EC50: 3.6 ± 0.7 μM |
| Quantified Difference | Peniterphenyl A is 2.6× more potent than acyclovir against HSV-1; 1.6× more potent against HSV-2 (mean values) |
| Conditions | Vero cell culture; HSV-1 and HSV-2 infection assays |
Why This Matters
This quantitative potency advantage over the current first-line clinical drug provides a compelling basis for selecting Peniterphenyl A as a positive control or lead scaffold in anti-HSV discovery programs.
- [1] Chen W, Zhang J, Qi X, et al. p-Terphenyls as Anti-HSV-1/2 Agents from a Deep-Sea-Derived Penicillium sp. J Nat Prod. 2021;84(11):2822-2831. doi:10.1021/acs.jnatprod.1c00400 View Source
